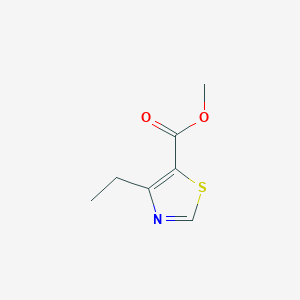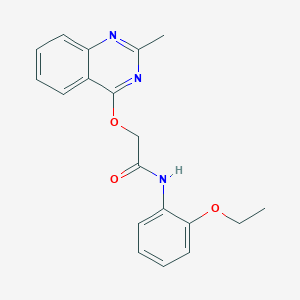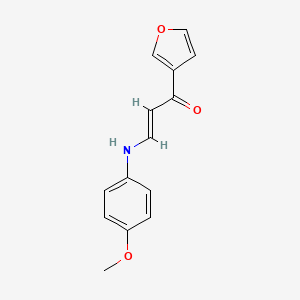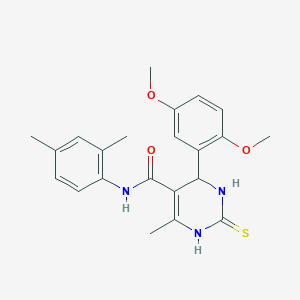
4-Éthylthiazole-5-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-ethylthiazole-5-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It is used in various chemical reactions and has potential applications in the field of chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was alkylated by alkyl bromides in DMF. The resulting ethyl 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carboxylate compounds were refluxed with hydrazine hydrate in ethanol to afford 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carbohydrazide compounds .Molecular Structure Analysis
The molecular structure of “Methyl 4-ethylthiazole-5-carboxylate” is characterized by a thiazole ring, which is a type of heterocycle containing sulfur and nitrogen . The molecular weight of this compound is 171.22 .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Le 4-éthylthiazole-5-carboxylate de méthyle et ses dérivés servent de blocs de construction précieux en synthèse organique. Les chercheurs ont exploité ces composés pour créer des agents biologiquement importants. Notamment, le 4-méthyl-5-formylthiazole, synthétisé à partir de ce composé, agit comme un intermédiaire clé dans la production de la céfditoren pivoxil, un antibiotique. De plus, certains dérivés présentent une activité antileucémique et démontrent un potentiel en tant qu'agents antinéoplasiques .
Activité antitumorale
Les dérivés du thiazole, y compris le 4-éthylthiazole-5-carboxylate de méthyle, ont été étudiés pour leurs propriétés antitumorales. Les chercheurs ont synthétisé la 4-amino-3-méthyl-5-(2-méthyl-1H-benzo[d]imidazol-1-yl)thiazol-2(3H)-one et évalué son efficacité contre les tumeurs .
Modulation de SIRT1
SIRT1 (sirtuine 1) est une protéine associée à diverses maladies, notamment l'atrophie, la sepsis, le psoriasis, le diabète de type 2 et la dystrophie musculaire. Le 4-éthylthiazole-5-carboxylate de méthyle a été étudié comme candidat médicament potentiel pour la modulation de l'activité de SIRT1 .
Propriétés biologiques
Les thiazoles, y compris ce composé, sont connus pour leurs activités biologiques. Ils ont été étudiés pour leurs effets sur les allergies, l'hypertension, l'inflammation, la schizophrénie et les infections (bactériennes et VIH). Le système cyclique 2-amino-1,3-thiazole joue un rôle crucial dans le développement de médicaments .
Applications de la chimie verte
Des méthodes efficaces de synthèse en un seul pot ont été développées pour le 4-éthylthiazole-5-carboxylate de méthyle. Ces approches de chimie verte évitent les réactions traditionnelles en deux étapes et donnent les produits souhaités dans des conditions douces. Les chercheurs ont utilisé des matières premières disponibles dans le commerce pour rationaliser le processus de synthèse .
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylthiazole-5-carboxaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Methyl 4-ethylthiazole-5-carboxylate is a compound that has been studied for its potential anticancer activity . The primary target of Methyl 4-ethylthiazole-5-carboxylate is DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division .
Mode of Action
Methyl 4-ethylthiazole-5-carboxylate interacts with its target, DNA topoisomerase II, leading to the inhibition of this enzyme . This interaction disrupts the normal process of DNA replication and cell division, which can result in the death of cancer cells .
Biochemical Pathways
The inhibition of DNA topoisomerase II by Methyl 4-ethylthiazole-5-carboxylate affects the biochemical pathways involved in DNA replication and cell division . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The result of Methyl 4-ethylthiazole-5-carboxylate’s action is the potential inhibition of cancer cell growth . By disrupting the normal process of DNA replication and cell division, Methyl 4-ethylthiazole-5-carboxylate can lead to the death of cancer cells .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Methyl 4-ethylthiazole-5-carboxylate in animal models. The effects of chemical compounds can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .
Subcellular Localization
Chemical compounds can be localized to specific compartments or organelles within cells, potentially influenced by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
methyl 4-ethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-5-6(7(9)10-2)11-4-8-5/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKDUOKBLSORJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2561445.png)
![1-(Tert-butoxycarbonyl)-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-6'-carboxylic acid](/img/structure/B2561448.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2561451.png)


![N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2561456.png)
![8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one](/img/structure/B2561458.png)

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2561463.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one](/img/structure/B2561464.png)
![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)
